Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-
Description
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- (IUPAC name: 1,2-diisopropyl-1,2-diphenylhydrazine) is a hydrazine derivative substituted with two isopropyl (1-methylethyl) groups and two phenyl groups at the 1,2 positions. This structure combines bulky aliphatic (isopropyl) and aromatic (phenyl) substituents, which confer unique steric and electronic properties. The presence of both substituents may influence its stability, solubility, and reactivity compared to purely aliphatic or aromatic hydrazines .
Properties
CAS No. |
63378-85-8 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1,2-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C18H24N2/c1-15(2)19(17-11-7-5-8-12-17)20(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
QIPLTXUHTDKPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Aromatics with Hydrazine
A well-documented method involves reacting halogenated aromatic compounds with hydrazine hydrate under controlled conditions. For example, the reaction of dichlorofluorobenzene derivatives with hydrazine hydrate in cyclic ether solvents such as tetrahydrofuran (THF) at temperatures ranging from 0°C to 60°C yields substituted phenylhydrazines with high selectivity and yield.
-
- Hydrazine hydrate used in slight excess (1 to 3 moles per mole of halogenated aromatic).
- Solvent: cyclic ethers (preferably tetrahydrofuran).
- Temperature: 15°C to 45°C preferred.
- Reaction time: 24 to 120 hours.
- Pressure: atmospheric pressure preferred.
-
- Washing, extraction, precipitation, crystallization, and distillation.
- Further purification by recrystallization or distillation if needed.
This approach can be adapted for preparing hydrazine derivatives with bulky substituents such as isopropyl and phenyl groups by selecting appropriate halogenated aromatic precursors.
Condensation of Hydrazine with Aromatic Aldehydes or Ketones
Another common synthetic route involves condensation reactions between hydrazine (or hydrazine hydrate) and aromatic aldehydes or ketones to form hydrazones or hydrazine derivatives. For example, the synthesis of Schiff base ligands from hydrazine and hydroxy-substituted aromatic ketones has been reported, involving reflux in methanol with catalytic acid, followed by crystallization.
- Typical Procedure:
- Equimolar amounts of hydrazine derivative and aromatic aldehyde/ketone dissolved in methanol.
- Addition of a few drops of glacial acetic acid as catalyst.
- Reflux for several hours (e.g., 4 hours).
- Isolation of product by filtration and washing.
- Crystallization by slow solvent evaporation.
This method is useful for introducing hydrazine moieties with complex substituents and can be tailored to produce 1,2-disubstituted hydrazine derivatives such as Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl-.
Reduction of Nitro or Protected Amino Precursors
The preparation of hydrazine derivatives can also proceed via reduction of nitro-substituted aromatic compounds or protected amines. For example, hydrogenation of 4-(phenylmethoxy)benzaldehyde derivatives in the presence of palladium on carbon catalyst under hydrogen pressure yields amino derivatives, which can be further reacted to form hydrazines.
- Typical Conditions:
- Catalyst: 5% palladium on carbon.
- Hydrogen pressure: 35-40 psi.
- Solvent: methanol.
- Reaction time: 3 to 18 hours.
- Purification by recrystallization.
This approach can be used to prepare intermediates that are subsequently converted to hydrazine derivatives with desired substitution patterns.
Data Table: Summary of Preparation Methods
Research Findings and Notes
The nucleophilic substitution method is highly effective for preparing substituted phenylhydrazines, with yields often exceeding 75%, and can be performed at relatively low temperatures (15-45°C) using tetrahydrofuran as solvent.
The condensation method allows for the synthesis of hydrazine derivatives bearing additional functional groups, such as hydroxyphenyl substituents, which can influence the compound's properties and reactivity.
Structural analysis by single-crystal X-ray diffraction confirms the expected substitution pattern and stereochemistry of hydrazine derivatives prepared by these methods.
Purification techniques including recrystallization and distillation are critical to obtain pure hydrazine derivatives suitable for further applications.
While direct literature specifically detailing the preparation of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- is limited, these general synthetic strategies for substituted hydrazines provide a reliable framework for its synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides to form substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, temperature range of 20-50°C.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvents, temperature range of 0-30°C.
Substitution: Alkyl halides, aryl halides; conditionspresence of a base, temperature range of 50-70°C.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Employed in the study of enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the production of polymers and as a stabilizer in the formulation of certain materials.
Mechanism of Action
The mechanism of action of Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Diaryl Hydrazines
1,2-Diphenylhydrazine :
- Structure : Two phenyl groups at the 1,2 positions.
- Properties : High thermal stability due to aromatic conjugation; used as a precursor in dye synthesis and polymer stabilizers. Crystal structure studies show planar geometry with typical bond lengths (C–N: ~1.41 Å) .
- Applications : Stabilizer for tumor suppressor Pdcd4 in pharmaceutical research .
1,2-Bis(4-chlorophenyl)hydrazine :
Dialkyl Hydrazines
- 1,2-Diisopropylhydrazine :
- Structure : Two isopropyl groups.
- Properties : Lower molecular weight (116.20 g/mol), higher volatility (boiling point: ~120°C), and moderate solubility in organic solvents. Thermodynamic Δf H°gas = 28.5 kJ/mol, log Poct/wat = 1.56 .
- Applications : Intermediate in organic synthesis, particularly for agrochemicals.
Mixed Aliphatic-Aromatic Hydrazines
- Target Compound (1,2-Diisopropyl-1,2-diphenylhydrazine) :
- Structure : Combines isopropyl and phenyl groups.
- Hypothesized Properties :
- Solubility : Lower solubility in polar solvents compared to diaryl hydrazines due to hydrophobic isopropyl groups.
- Molecular Weight : Estimated at 266.38 g/mol (C₁₈H₂₂N₂).
Sulfonyl and Chloroethyl-Substituted Hydrazines
Laromustine (1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine) :
KS119 (1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) :
Key Data Table
Reactivity and Stability Trends
- Steric Effects : The target compound’s isopropyl groups likely reduce nucleophilic reactivity compared to unsubstituted hydrazines, similar to 1,2-diethyl-1,2-bis(2-nitrophenyl)hydrazine .
- Electronic Effects : Phenyl groups stabilize the hydrazine core via resonance, while isopropyl groups donate electron density inductively.
- Thermodynamic Stability : Diisopropylhydrazine exhibits Δf G° = 98.2 kJ/mol , suggesting moderate stability. The target compound may have higher stability due to aromatic conjugation.
Biological Activity
Hydrazine, 1,2-bis(1-methylethyl)-1,2-diphenyl- (CAS Number: 63378-85-8), is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C18H24N2
- Molar Mass : 268.4 g/mol
- Density : 1.031 g/cm³
- Boiling Point : 356.9 °C at 760 mmHg
- Flash Point : 148.5 °C
These properties indicate that the compound has a relatively high boiling point and density, which may influence its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
Hydrazine derivatives have been studied for various biological activities, including:
- Antitumor Activity : Hydrazine compounds have shown potential as antitumor agents. The mechanism often involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that hydrazine derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress within cells.
- Enzyme Inhibition : Hydrazine compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Case Studies
-
Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry examined the effects of hydrazine derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells through apoptosis induction (Lockard et al., 2006) .
- Antioxidant Effects :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
Safety and Toxicology
While hydrazine compounds exhibit promising biological activities, they also pose safety concerns. Hydrazine itself is known to be toxic and potentially carcinogenic. Therefore, handling these compounds requires strict safety protocols to mitigate exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
